![molecular formula C14H15NO3S2 B2397708 [({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid CAS No. 933027-32-8](/img/structure/B2397708.png)
[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid
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Overview
Description
[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid] (MTA) is a naturally occurring compound that has been studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology. MTA is a sulfur-containing carboxylic acid, and is a structural analog of the amino acid methionine. It has been studied for its ability to act as a ligand in metal complexes and its potential use in drug delivery systems. In addition, MTA has been studied for its potential use as an antioxidant, its ability to modulate the activity of enzymes, and its potential use in cancer therapy.
Scientific Research Applications
- Photocatalytic Oxidation : Researchers have explored the use of 4-(methylthio)phenylacetic acid in TiO₂ photocatalysis. It undergoes one-electron oxidation, which can be harnessed for environmental remediation processes .
- Suzuki–Miyaura Coupling : This compound may serve as a building block in Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation in organic synthesis .
- Spiro Compounds : (5S,6S,8S)-8-acetoxy-6-(3,4-methylenedioxyphenyl)-1-[(methylthio)acetyl]-1-azaspiro[4.4]nonane can be synthesized using (methylthio)acetic acid .
- Enzyme Inhibition : (Methylthio)acetic acid is an irreversible inhibitor of sarcosine oxidase. It prevents complete enzyme inactivation during modification .
Photocatalysis and Environmental Remediation
Organic Synthesis
Biological Studies
Mechanism of Action
Mode of Action
Based on its structural similarity to other oxazole compounds, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Oxazole compounds are known to interact with various biological pathways, including signal transduction, protein synthesis, and cellular metabolism .
Pharmacokinetics
The methylthio and oxazole groups could potentially undergo metabolic transformations, affecting the compound’s bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by oxidative conditions, while its efficacy could be influenced by the presence of competing molecules or inhibitors .
properties
IUPAC Name |
2-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-9-12(7-20-8-13(16)17)15-14(18-9)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHJAJCUAJNBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid |
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